L 741742

Dopamine Receptor Pharmacology Receptor Binding Selectivity Antipsychotic Drug Discovery

L-741,742 is a >485-fold selective D4 dopamine receptor antagonist (Ki=3.5 nM) that spares D2/D3 signaling—unlike non-selective antagonists (haloperidol, sulpiride) which confound D4-mediated mechanisms with D2 blockade. Validated electrophysiologically in native neuronal preparations and behaviorally in anxiety (1–10 mg/kg i.p.) and fear extinction models. Emerging glioblastoma stem cell applications demonstrate synergy with temozolomide. Procure ≥98% purity free base or HCl salt for unambiguous D4 receptor-subtype attribution and reproducible pharmacology.

Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
CAS No. 156337-32-5
Cat. No. B1674072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 741742
CAS156337-32-5
Synonyms5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
CMPEPI-3
L 741,742
L 741742
L-741,742
L-741742
Molecular FormulaC23H25ClN2O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
InChIKeyQDMAKDIDFJTXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-741,742 (CAS 156337-32-5): High-Selectivity Dopamine D4 Receptor Antagonist for Neurological Research


L-741,742 (CAS 156337-32-5), chemically known as 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]isoxazole, is a potent and highly selective antagonist of the dopamine D4 receptor [1]. This compound belongs to the isoxazole class of dopamine receptor ligands and is widely utilized as a pharmacological tool to dissect D4 receptor-mediated functions in the central nervous system. L-741,742 exhibits sub-nanomolar affinity for the human D4 receptor (Ki = 3.5 nM), while demonstrating substantially weaker binding to D2 (Ki > 1,700 nM) and D3 (Ki = 770 nM) receptor subtypes in radioligand binding assays using cloned human receptors expressed in HEK293 cells . The hydrochloride salt form (CAS 874882-93-6) is commonly employed in research settings to enhance aqueous solubility and facilitate in vivo administration.

Why L-741,742 Cannot Be Substituted with Generic D2 Antagonists Like Haloperidol or Sulpiride


Generic substitution with non-selective dopamine D2 receptor antagonists (e.g., haloperidol, sulpiride) or even D2-preferring antagonists (e.g., L-741,626) fails to replicate the pharmacological profile of L-741,742 due to fundamental differences in receptor subtype selectivity and consequent downstream signaling effects. L-741,742's >485-fold selectivity for D4 over D2 receptors [1] ensures that experimental outcomes reflect D4-specific modulation without confounding off-target activity at D2 and D3 receptors, which are abundantly expressed in striatal and limbic regions and mediate distinct physiological and behavioral responses [2]. In contrast, D2-preferring antagonists like L-741,626 exhibit a binding profile reversed by approximately three orders of magnitude, with high affinity for D2 and minimal D4 engagement [3]. Consequently, substituting L-741,742 with a less selective dopamine antagonist would introduce substantial D2 receptor blockade, potentially confounding interpretation of D4-mediated mechanisms in neuropharmacological studies and invalidating comparisons to existing literature that relies on D4-selective pharmacology.

Quantitative Evidence of L-741,742 Differentiation: Receptor Binding, Selectivity, and Functional Profiling


L-741,742 Exhibits >485-Fold Selectivity for D4 Over D2 Receptors, Reversing the Selectivity Profile of D2-Preferring Antagonist L-741,626

L-741,742 demonstrates a binding selectivity profile that is the inverse of the structurally related D2-preferring antagonist L-741,626. At cloned human dopamine receptors expressed in HEK293 cells, L-741,742 binds to D4 receptors with a Ki of 3.5 nM, whereas its affinity for D2 receptors is markedly lower (Ki > 1,700 nM), yielding a D2/D4 selectivity ratio of >485-fold [1]. In contrast, L-741,626 exhibits high affinity for D2 receptors (Ki ≈ 2-10 nM) with substantially lower affinity for D4 receptors, representing an approximately three-order-of-magnitude reversal in receptor subtype preference between these structurally related isoxazole-based ligands [2].

Dopamine Receptor Pharmacology Receptor Binding Selectivity Antipsychotic Drug Discovery

L-741,742 Achieves Functional Brain Penetration with Demonstrated Central Activity, in Contrast to Peripherally Restricted Dopamine Antagonists

L-741,742 demonstrates effective blood-brain barrier penetration and central nervous system bioavailability, a property essential for in vivo studies of D4 receptor function. Behavioral studies confirm central activity: in the mouse elevated plus-maze model of anxiety, systemic administration of L-741,742 (dose range 1-10 mg/kg, i.p.) produced dose-dependent effects on anxiety-related behaviors that were distinguishable from the effects of the D4 antagonist L-745,870 and the atypical antipsychotic clozapine [1]. This central penetration contrasts with peripherally restricted dopamine antagonists such as domperidone, which exhibit minimal brain penetration due to P-glycoprotein efflux and are limited to peripheral dopamine receptor blockade [2].

Blood-Brain Barrier Penetration CNS Pharmacokinetics In Vivo Neuropharmacology

L-741,742 Spares D1-Like Receptor-Mediated Synaptic Plasticity, Demonstrating Subtype Selectivity Unattainable with Broad-Spectrum Dopamine Antagonists

Electrophysiological studies in rat dorsolateral septal nucleus (DLSN) neurons demonstrate that L-741,742 (10 μM) does not block D1 receptor-mediated enhancement of excitatory postsynaptic potentials (EPSPs), whereas the D1 antagonist SCH 23390 (10 μM) completely abolished the effect [1]. In the same experimental system, sulpiride (5 μM), a D2/D3 antagonist, similarly failed to block D1-mediated enhancement, confirming the specificity of D1 receptor involvement and validating L-741,742's functional selectivity for D4 receptors without cross-reactivity at D1-like receptors at concentrations up to 10 μM. In contrast, broad-spectrum antagonists like haloperidol or chlorpromazine would be expected to produce complex, multi-receptor effects that obscure subtype-specific contributions.

Electrophysiology Synaptic Plasticity Receptor Subtype Pharmacology

L-741,742 Hydrochloride Salt Provides Solubility of 10 mM in DMSO, Facilitating Reproducible In Vitro and In Vivo Formulation

The hydrochloride salt form of L-741,742 (CAS 874882-93-6) demonstrates solubility of ≥10 mM in DMSO, enabling preparation of concentrated stock solutions suitable for both in vitro assays and in vivo formulation . In contrast, the free base form exhibits lower aqueous solubility, which may present formulation challenges for certain experimental applications. The hydrochloride salt achieves a purity specification of ≥98% as verified by analytical methods, with stability at room temperature for routine handling and long-term storage at -20°C for up to 3 years as powder . In vivo formulation guidance indicates compatibility with DMSO/Tween 80/saline vehicle systems (e.g., 10:5:85 ratio) for intraperitoneal, intravenous, intramuscular, or subcutaneous administration .

Compound Solubility Formulation Stability In Vivo Dosing

L-741,742 Enables Pharmacological Dissection of D4-Mediated Fear Extinction Memory Consolidation

Intra-medial prefrontal cortex (mPFC) infusion of L-741,742 (specific dose not specified in abstract, but behavioral paradigm established) immediately before fear extinction training did not affect extinction learning acquisition but significantly attenuated extinction memory recall on the following day, indicating a specific role for prefrontal D4 receptors in the consolidation (rather than acquisition) of fear extinction memory [1]. This finding contrasts with studies using non-selective dopamine antagonists such as haloperidol, which produce broad impairments in both acquisition and expression of conditioned fear due to concurrent D2 receptor blockade in multiple brain regions [2]. The use of L-741,742 permitted isolation of D4-specific contributions to extinction consolidation, a level of mechanistic precision unattainable with less selective pharmacological tools.

Fear Extinction Memory Consolidation Prefrontal Cortex

L-741,742 Binding Affinity (Ki = 5.80 nM at D4) Validated in Independent BindingDB Assays Confirms Reproducible Potency Across Laboratories

Independent validation from the BindingDB database confirms L-741,742's high-affinity binding to the human D4 dopamine receptor with a Ki of 5.80 nM in displacement assays using [³H]-N-methylspiperone as the radioligand in human HEK293T cell membranes [1]. This value aligns closely with the originally reported Ki of 3.5 nM from the primary literature [2], demonstrating assay-to-assay reproducibility and consistent compound performance across different laboratory settings. The slightly higher Ki (5.80 nM vs 3.5 nM) falls within expected inter-laboratory variation for radioligand binding assays and does not alter the fundamental conclusion of sub-nanomolar to low-nanomolar D4 affinity.

Receptor Binding Validation Assay Reproducibility Quality Control

Optimal Research Applications for L-741,742 Based on Quantified Differentiation Evidence


Pharmacological Dissection of D4 Receptor-Specific Signaling in Native Neuronal Tissues

L-741,742's >485-fold selectivity for D4 over D2 receptors [1] enables researchers to selectively block D4 receptor signaling while leaving D2 and D3 receptor function intact. This application is critical for studies employing native neuronal preparations (e.g., brain slice electrophysiology, primary neuronal cultures) where D2 and D4 receptors are co-expressed and where non-selective antagonists would produce ambiguous results. The compound's functional selectivity has been validated electrophysiologically: L-741,742 (10 μM) does not interfere with D1 receptor-mediated synaptic plasticity in rat brain slices, confirming subtype specificity in a physiologically relevant preparation [2].

In Vivo Behavioral Studies Requiring Central D4 Receptor Blockade with Minimal Off-Target Dopaminergic Effects

For behavioral neuroscience studies investigating the role of D4 receptors in cognition, anxiety, or reward processing, L-741,742 provides brain-penetrant, selective D4 antagonism that avoids the confounding motor and motivational effects associated with D2 receptor blockade [1]. The compound has been successfully employed in mouse elevated plus-maze studies of anxiety-like behavior at doses of 1-10 mg/kg i.p. [2], and in fear extinction memory consolidation studies via intra-mPFC infusion [3]. The hydrochloride salt form (≥98% purity, 10 mM DMSO solubility) facilitates reliable formulation for systemic or local brain administration .

D4 Receptor Binding Studies and High-Throughput Screening Requiring Validated Reference Antagonist

L-741,742 serves as a well-characterized reference antagonist for D4 receptor binding assays, with validated Ki values of 3.5-5.8 nM across independent laboratories and assay formats [1][2]. The compound's high selectivity (>485-fold over D2) makes it an ideal tool for establishing assay windows and defining non-specific binding in D4 receptor screening campaigns. For researchers developing novel D4 ligands or conducting selectivity profiling of dopamine receptor-targeting compounds, L-741,742 provides a benchmark for expected D4 potency and D2/D4 selectivity ratios.

Cancer Research: Selective Inhibition of Glioblastoma Neural Stem Cell Growth

Emerging evidence indicates that L-741,742 selectively inhibits the growth of glioblastoma neural stem cells (GNS) while promoting differentiation of normal neural stem cells [1]. In vitro studies demonstrate that L-741,742 combined with temozolomide (TMZ) produces synergistic anti-proliferative effects against GNS cells, and in vivo studies show that L-741,742 suppresses GNS xenograft growth in immunodeficient mice [2]. This application leverages L-741,742's D4 receptor antagonism, as D4 receptors are implicated in glioblastoma stem cell maintenance, providing a potential therapeutic research avenue distinct from traditional neurological applications.

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